molecular formula C10H15NO3 B2815314 N-(3-Methoxyoxan-4-yl)but-2-ynamide CAS No. 2411193-02-5

N-(3-Methoxyoxan-4-yl)but-2-ynamide

Cat. No.: B2815314
CAS No.: 2411193-02-5
M. Wt: 197.234
InChI Key: MUBCMKPJQMJZMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxyoxan-4-yl)but-2-ynamide is a chemical compound that belongs to the class of ynamides Ynamides are characterized by the presence of a triple bond directly connected to a nitrogen atom that bears an electron-withdrawing group

Preparation Methods

The synthesis of N-(3-Methoxyoxan-4-yl)but-2-ynamide typically involves the use of ynamide precursors. One common method involves the reaction of an appropriate oxane derivative with a but-2-ynamide under specific conditions. The reaction is often catalyzed by Lewis acids, such as scandium triflate (Sc(OTf)3), which facilitates the annulation process . The reaction conditions are generally mild, and the process can be completed in one step.

Chemical Reactions Analysis

N-(3-Methoxyoxan-4-yl)but-2-ynamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

N-(3-Methoxyoxan-4-yl)but-2-ynamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Methoxyoxan-4-yl)but-2-ynamide involves its unique reactivity due to the polarized triple bond. This reactivity allows it to participate in various chemical transformations, including nucleophilic addition and cycloaddition reactions. The molecular targets and pathways involved depend on the specific application and the reaction conditions.

Comparison with Similar Compounds

N-(3-Methoxyoxan-4-yl)but-2-ynamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(3-methoxyoxan-4-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-3-4-10(12)11-8-5-6-14-7-9(8)13-2/h8-9H,5-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBCMKPJQMJZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCOCC1OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.